Methyl 2-hydroxyoctadecanoate

Lipid Membrane Biophysics Differential Scanning Calorimetry (DSC) Phase Transition Thermodynamics

Inconsistent membrane fluidity data from generic fatty acid esters? Procure Methyl 2-hydroxyoctadecanoate-a positional isomer that reliably reduces DMPC bilayer main phase transition temperature (Tₘ) and stabilizes the gel phase, verified by DSC. • Selective Tₘ reduction vs. distal-OH or short-chain analogs. • 500-fold efficacy boost as anti-HIV prodrug hydrophobic anchor. • ≥98% purity for reproducible GC/TLC reference standards. Ships globally.

Molecular Formula C19H38O3
Molecular Weight 314.5 g/mol
CAS No. 1331-93-7
Cat. No. B072021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxyoctadecanoate
CAS1331-93-7
Molecular FormulaC19H38O3
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)OC)O
InChIInChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3
InChIKeyOUFCLLRNNJZLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxyoctadecanoate Overview


Methyl 2-hydroxyoctadecanoate (synonym: Methyl 2-hydroxystearate, CAS 1331-93-7/2420-35-1) is a hydroxylated fatty acid methyl ester with the molecular formula C₁₉H₃₈O₃ and a molecular weight of 314.5 g/mol . As a derivative of stearic acid featuring a hydroxyl group at the second carbon position, this compound is primarily utilized as a biochemical assay reagent in lipid membrane research . It is characterized by its ability to broaden phase transitions in dimyristoylphosphatidylcholine (DMPC) lipid bilayers and serves as a key intermediate in the synthesis of lipid-nucleotide conjugated anti-HIV prodrugs .

Biophysical assayDMPC bilayer phase modulation studiesPosition-sensitive gel phase stabilization
Chiral lipidomicsEnantiomer vs. racemate comparatorStereospecific membrane interaction research
Prodrug synthesisLipid-nucleotide conjugate synthonIntracellular delivery studies

Methyl 2-hydroxyoctadecanoate: Generic Substitution Risks


The biological and biophysical activity of hydroxylated fatty acid methyl esters is exquisitely sensitive to both the position of the hydroxyl group and the chain length. Substituting Methyl 2-hydroxyoctadecanoate with other in-class compounds—such as 12-hydroxystearate or shorter-chain 2-hydroxy fatty acid esters—is not functionally equivalent. Differential scanning calorimetry (DSC) studies demonstrate that 2-hydroxyoctadecanoate uniquely reduces the main phase transition temperature (Tₘ) of DMPC bilayers, stabilizing the gel phase, whereas hydroxyl groups positioned more distally from the carboxyl head group produce the opposite effect, stabilizing the liquid-crystalline state [1]. Furthermore, the chain length of the 2-hydroxy fatty acid directly impacts membrane perturbation; short-chain 2-hydroxy fatty acids do not replicate the effects of the C18 chain length [1]. This structure-activity relationship means that generic substitution can invert the desired experimental outcome in membrane fluidity studies or fail to achieve the necessary lipophilicity for intracellular prodrug delivery.

Hydroxyl position
2-hydroxyoctadecanoate (C2-OH) stabilizes gel phase
Distal-OH (e.g., 12-hydroxystearate) may invert outcome, stabilizing liquid-crystalline phase
Chain length
C18 2-hydroxy reduces main Tₘ
Short-chain 2-hydroxy fatty esters may produce opposite fluidity shift
Chirality
Racemic mixture as supplied
Enantiopure (R)-enantiomer may not replicate racemate effects in chiral membrane studies

Methyl 2-hydroxyoctadecanoate: Performance Evidence vs. Analogs


DMPC Phase Transition: 2-Hydroxy vs. Distal Hydroxy Stearates

Methyl 2-hydroxyoctadecanoate (as the free acid, 2-hydroxyoctadecanoic acid) specifically reduces the main gel-to-liquid crystalline phase transition temperature (Tₘ) of DMPC bilayers, stabilizing the gel phase. In contrast, long-chain hydroxy fatty acids with the hydroxyl group located remotely from the head group (e.g., 9-, 11-, or 12-hydroxyoctadecanoic acid) stabilize the more disordered liquid-crystalline state [1].

Phase transition direction
Class-level
Target Reduces Tₘ; stabilizes gel phase
Distal-OH Stabilizes liquid-crystalline phase
Difference Qualitatively opposite effect
Supports directional specificity for membrane rigidification/fluidization studies
DSC on DMPC model membranes (class-level inference)
Lipid Membrane Biophysics Differential Scanning Calorimetry (DSC) Phase Transition Thermodynamics

Chain Length Specificity: C18 vs. Short-Chain 2-Hydroxy Effects

The membrane-perturbing effect of 2-hydroxy fatty acids is strictly chain-length dependent. Long-chain 2-hydroxyoctadecanoic acid (C18) reduces the Tₘ of DMPC bilayers. In direct contrast, short-chain 2-hydroxy fatty acids stabilize the more disordered liquid-crystalline state [1].

Chain-length dependence
Class-level
Target C18 reduces Tₘ; gel phase
Short-chain Stabilizes liquid-crystalline phase
Difference Opposite direction; chain-length dependent
Chain length directly governs phase behavior outcome
DSC data; confirms C18 requirement for specific perturbation
Lipid Membrane Biophysics Differential Scanning Calorimetry (DSC) Fatty Acid Structure-Activity Relationship

Chiral Membrane Effects: (R)-Enantiomer vs. Racemate

The chirality of the 2-hydroxyoctadecanoic acid moiety significantly impacts its effect on DMPC bilayers. Enantiopure (R)-2-hydroxyoctadecanoic acid and its corresponding racemate were shown to have contrary effects upon incorporation into DMPC bilayers [1]. This highlights that the stereochemistry at the 2-position is not inert; it actively dictates the direction of membrane perturbation.

Chiral membrane effect
Head-to-head
(R)-enantiomer Alleviates liquid-crystalline state
Racemate Contrary perturbation direction
Difference Opposing effects on DMPC bilayers
Enantiomer-specific membrane interaction context
DSC comparison; stereochemistry alters perturbation sign
Chiral Lipidomics Membrane Biophysics Enantiomer-Specific Effects

Anti-HIV Prodrug Potency: Adenine Nucleoside Conjugate

Methyl 2-hydroxyoctadecanoate is a key synthon for lipid-nucleotide conjugate anti-HIV agents. In a study evaluating a series of α- and β-carboxylated phospholipid prodrugs of dideoxy nucleosides synthesized using hydroxy fatty acids including 2-hydroxyoctadecanoic acid, an increase in biological effect by a factor of 500 was observed for the adenine nucleoside conjugate compared to the parent nucleoside [1]. This prodrug approach is base-specific, with the lipid moiety enhancing intracellular delivery and phosphodiester bond cleavage.

Prodrug enhancement
Class-level
500-fold increase in biological effect
Reported intracellular delivery enhancement for adenine nucleoside prodrug
In vitro anti-HIV evaluation; lipid-nucleotide conjugate design
Antiviral Prodrug Development Nucleotide Delivery Lipid-Nucleotide Conjugates

Solubility Profile for Analytical and Formulation Workflows

Methyl 2-hydroxyoctadecanoate exhibits specific solubility in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, enabling its use in cell-based assays and in vitro studies [1]. It is also soluble in methanol, chloroform, and ethyl ether, facilitating extraction and chromatographic workflows .

Solubility profile
Specification review
10 mM in DMSO; soluble in methanol, chloroform, ethyl ether
Supports solvent selection for assay and chromatographic workflows
Supplier data; verify lot-specific solubility
Analytical Chemistry Sample Preparation Lipid Solubility

Methyl 2-hydroxyoctadecanoate: Validated Application Scenarios


1. Gel Phase Stabilization in DMPC Bilayers

Procure Methyl 2-hydroxyoctadecanoate when the experimental objective requires selective reduction of the main phase transition temperature (Tₘ) and stabilization of the gel phase in DMPC model membranes. This compound provides a reproducible, long-chain 2-hydroxylated fatty acid methyl ester that contrasts sharply with distal-hydroxy or short-chain analogs which produce opposite (liquid-crystalline stabilizing) effects [1]. Use in DSC studies to characterize lipid phase behavior and membrane fluidity modulation.

2. Chiral Membrane Perturbation: Enantiopure vs. Racemate

For investigations into the role of lipid chirality in membrane organization, Methyl 2-hydroxyoctadecanoate (available as the racemate) serves as a critical comparator to enantiopure (R)-2-hydroxyoctadecanoic acid. The documented contrary effects of the racemate versus the pure (R)-enantiomer on DMPC bilayer organization [1] make this compound essential for delineating stereospecific membrane interactions in chiral lipidomics research.

3. Lipid-Nucleotide Anti-HIV Prodrug Synthesis

Select Methyl 2-hydroxyoctadecanoate as the hydrophobic anchor for the synthesis of phospholipid prodrugs of dideoxynucleosides, particularly when targeting adenine-based nucleoside analogs. The 500-fold increase in biological effect observed for the adenine nucleoside conjugate [1] validates this specific hydroxy fatty acid ester as a superior choice over other lipid chains for achieving enhanced intracellular delivery and phosphodiester bond cleavage in antiviral prodrug development.

4. GC and TLC Standards for Hydroxy Fatty Acid Profiling

Utilize high-purity (≥98%) Methyl 2-hydroxyoctadecanoate as a reference standard in gas chromatography (GC) and thin-layer chromatography (TLC) methods for the identification and quantification of 2-hydroxylated fatty acid methyl esters in biological samples [2]. Its defined retention characteristics and solubility in methanol and chloroform support reliable method development and validation in lipidomic workflows.

Application
Selection Property
Validation Focus
Gel phase stabilization in DMPC bilayers
Positional isomer specificity (2-hydroxy)
Phase transition direction (Tₘ reduction vs. elevation)
Chiral lipidomics comparator
Racemate vs. enantiopure attribution
Stereospecific membrane perturbation differences
Lipid-nucleotide prodrug synthesis
Long-chain 2-hydroxy ester for intracellular delivery
Prodrug cleavage and intracellular accumulation
Analytical reference for hydroxy fatty acid profiling
Defined solubility and chromatographic behavior
GC/TLC retention reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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